1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium
Description
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium: is a complex organometallic compound that features a palladium center coordinated with an imidazolium ligand. This compound is known for its catalytic properties, particularly in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C27H36N2.4ClH.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;;;;;/h2*9-16,18-21H,1-8H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXGICCIUAGJY-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Pd]Cl.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72Cl4N4Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444910-17-2 | |
| Record name | DICHLORO[1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLE-2-YLIDENE]PALLADIUM(II)DIMER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium typically involves the reaction of 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolium chloride with a palladium source such as palladium(II) chloride. The reaction is usually carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium is primarily involved in catalytic reactions, including:
Cross-coupling reactions: Such as Suzuki-Miyaura, Stille, and Kumada-Tamao-Corriu reactions.
Oxidative addition and reductive elimination: These are key steps in many catalytic cycles involving palladium.
Common Reagents and Conditions:
Reagents: Aryl halides, boronic acids, organostannanes, and Grignard reagents.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: Facilitates the synthesis of natural products and pharmaceuticals.
Biology and Medicine:
Drug development: Used in the synthesis of bioactive molecules and potential drug candidates.
Industry:
Mechanism of Action
The mechanism of action for 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium in catalytic reactions involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond of the substrate.
Transmetalation: The organic group from a reagent (e.g., boronic acid) is transferred to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolium chloride: A precursor to the palladium complex.
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I): Another N-heterocyclic carbene complex used in catalysis.
Uniqueness: 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. Its ability to facilitate a wide range of transformations makes it a versatile tool in synthetic chemistry .
Biological Activity
The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium , commonly referred to as PEPPSI-IPr (Palladium with IPr ligand), is an organometallic complex that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for PEPPSI-IPr is , with a molecular weight of approximately 388.60 g/mol. The compound features a palladium center coordinated to the imidazolium ligand, which significantly influences its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H36N2PdCl2 |
| Molecular Weight | 388.60 g/mol |
| Melting Point | 217 °C |
| Purity | ≥98.0% (HPLC) |
PEPPSI-IPr exhibits notable biological activity primarily through its role as a catalyst in various organic reactions. Its palladium center facilitates cross-coupling reactions that are pivotal in synthesizing biologically active compounds. The imidazolium ligand enhances the stability and reactivity of the palladium complex, making it effective in catalyzing reactions such as:
- Suzuki Coupling : A method for forming carbon-carbon bonds, crucial in drug synthesis.
- Heck Reaction : Useful for the functionalization of alkenes.
Case Studies
- Anticancer Activity : Research has indicated that palladium complexes can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that PEPPSI-IPr can enhance the efficacy of certain chemotherapeutics by facilitating targeted drug delivery systems.
- Antimicrobial Properties : Preliminary studies suggest that PEPPSI-IPr has potential antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Neuroprotective Effects : Some investigations have explored the neuroprotective capabilities of PEPPSI-IPr in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.
Research Findings
Recent studies have provided insights into the biological implications of PEPPSI-IPr:
- Catalytic Efficiency : A comparative study highlighted that PEPPSI-IPr outperformed traditional palladium catalysts in terms of reaction rates and yields in cross-coupling reactions .
- Toxicity Assessments : Toxicological evaluations revealed that while PEPPSI-IPr is effective as a catalyst, its cytotoxicity is dependent on concentration and exposure time, necessitating careful consideration in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
